Deoxygalactonojirimycin-15N Hydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of Deoxygalactonojirimycin-15N Hydrochloride has been approached through various stereoselective and diastereoselective methods. One effective synthesis method involves proline-catalyzed asymmetric α-aminoxylation of aldehydes, controlling the absolute configuration of adjacent stereogenic centers in the final products (Shibin Chacko & Ramesh Ramapanicker, 2015). Another approach uses dioxanylpiperidene as a chiral building block for the stereoselective synthesis of Deoxygalactonojirimycin and its congeners (H. Takahata et al., 2003).
Molecular Structure Analysis
The molecular structure of Deoxygalactonojirimycin-15N Hydrochloride has been analyzed using various stereochemical analysis methods, such as NOESY techniques, to understand the configuration of its chiral centers. These studies have led to the development of new chiral building blocks for its synthesis (Jin-Seok Kim et al., 2016).
Chemical Reactions and Properties
Deoxygalactonojirimycin-15N Hydrochloride undergoes various chemical reactions, including proline-catalyzed α-chlorination and aldol reactions, to assemble its carbon skeleton. The nitrogen protecting group plays a key role in the final epoxide opening reaction (Michael Meanwell et al., 2018).
Physical Properties Analysis
The physical properties of Deoxygalactonojirimycin-15N Hydrochloride, such as solubility and crystalline structure, are crucial for its application in synthesis and pharmaceutical formulations. However, detailed studies specifically addressing these physical properties are less common and may require further research.
Chemical Properties Analysis
The chemical properties of Deoxygalactonojirimycin-15N Hydrochloride, including its reactivity and stability under different conditions, are essential for its effective use in chemical synthesis and potential pharmaceutical applications. Its role as a glycosidase inhibitor highlights its chemical interactions with biological enzymes, leading to its interest in therapeutic research (Mattie S. M. Timmer et al., 2011).
Scientific Research Applications
Antiviral Properties : Deoxygalactonojirimycin-15N Hydrochloride has been studied for its antiviral properties, particularly against Hepatitis B Virus (HBV). One study found that an alkylated derivative of deoxygalactonojirimycin reduced the amount of HBV DNA in culture, suggesting a potential mechanism for inhibiting the maturation or stability of HBV nucleocapsids (Lu et al., 2003).
Synthesis Methods : Various studies have focused on developing efficient synthesis methods for deoxygalactonojirimycin and its derivatives. These include methods using l-sorbose, proline-catalyzed α-aminoxylation, and carbamate annulation, highlighting the compound's significance in chemical synthesis (Furneaux et al., 1993), (Chacko & Ramapanicker, 2015), (Timmer et al., 2011).
Fabry Disease Research : Deoxygalactonojirimycin has been investigated for its role in Fabry disease treatment. It has been shown to increase systemic exposure and tissue levels of active α-galactosidase A, an enzyme deficient in Fabry patients, particularly when co-administered with enzyme replacement therapy (Warnock et al., 2015). Another study reviewed the in vitro and in vivo amenability of migalastat, a derivative of deoxygalactonojirimycin, in treating Fabry disease, demonstrating the complexity of matching pharmacological therapy with specific genetic mutations (Lenders et al., 2020).
Inhibitory Activities : Deoxygalactonojirimycin derivatives have been synthesized and evaluated for their inhibitory activities against various enzymes. For instance, its lysine hybrids have shown potent D-galactosidase inhibitory activities, which can be relevant in biochemical research and potential therapeutic applications (Steiner et al., 2008).
Antiviral Compound Development : Deoxygalactonojirimycin-based imino sugars have been explored as antiviral compounds. Their ability to inhibit ER α-glucosidases, which play a role in viral infections like Hepatitis C, has been a focus of research, indicating their potential in developing new antiviral therapies (Howe et al., 2013).
Safety And Hazards
The safety data sheet for Deoxygalactonojirimycin-15N Hydrochloride indicates that it is an irritant . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment and chemical impermeable gloves should be worn when handling this compound .
properties
IUPAC Name |
(3S,4R)-2-(hydroxymethyl)(115N)azinane-3,4,5-triol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO4.ClH/c8-2-3-5(10)6(11)4(9)1-7-3;/h3-11H,1-2H2;1H/t3?,4?,5-,6+;/m0./s1/i7+1; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJIHMALTJRDNQI-TWTQYYMHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(N1)CO)O)O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C([C@H]([C@H](C([15NH]1)CO)O)O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Deoxygalactonojirimycin-15N Hydrochloride |
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